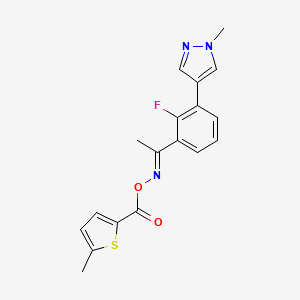
Ppo-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ppo-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a polyphenol oxidase inhibitor, which means it can inhibit the activity of polyphenol oxidase enzymes. These enzymes are involved in the browning of fruits and vegetables, as well as various other biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-5 typically involves the oxidative polymerization of phenolic compounds. One common method is the oxidative coupling of 2,6-disubstituted phenols using a copper/amine catalyst and oxygen gas as the oxidant . The reaction is carried out in a solvent such as nitrobenzene/pyridine at room temperature, resulting in the formation of this compound with high molecular weight and yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using suspension polymerization techniques. This method involves the polymerization of phenolic compounds in a suspension medium, allowing for the production of large quantities of the compound with consistent quality .
化学反应分析
Types of Reactions
Ppo-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness as a polyphenol oxidase inhibitor.
Common Reagents and Conditions
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can enhance its inhibitory activity or modify its solubility and stability.
科学研究应用
Ppo-IN-5 has a wide range of scientific research applications, including:
作用机制
Ppo-IN-5 exerts its effects by binding to the active site of polyphenol oxidase enzymes, thereby inhibiting their activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the formation of brown pigments and other oxidative products .
相似化合物的比较
Similar Compounds
Tyrosinase Inhibitors: Compounds such as kojic acid and arbutin are also known to inhibit polyphenol oxidase activity, but they differ in their chemical structure and mode of action.
Laccase Inhibitors: Laccase inhibitors like sodium azide and cysteine inhibit a different class of polyphenol oxidases and have distinct applications.
Uniqueness of Ppo-IN-5
This compound is unique due to its high specificity for polyphenol oxidase enzymes and its ability to inhibit these enzymes under a wide range of conditions. This specificity makes it a valuable tool for research and industrial applications, where precise inhibition of polyphenol oxidase activity is required .
属性
分子式 |
C18H16FN3O2S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
[(E)-1-[2-fluoro-3-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-7-8-16(25-11)18(23)24-21-12(2)14-5-4-6-15(17(14)19)13-9-20-22(3)10-13/h4-10H,1-3H3/b21-12+ |
InChI 键 |
TXGGOEDEEVUZIX-CIAFOILYSA-N |
手性 SMILES |
CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=CC(=C2F)C3=CN(N=C3)C |
规范 SMILES |
CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=CC(=C2F)C3=CN(N=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


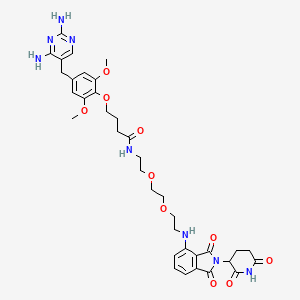
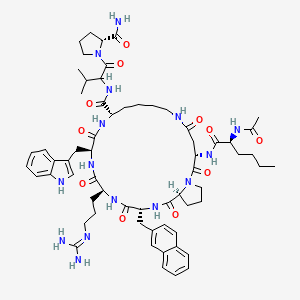
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
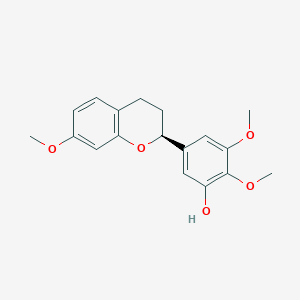
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
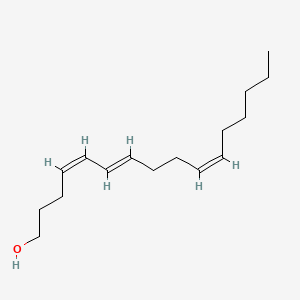
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)

![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)

![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)


